3-(3,5-Dichlorophenyl)acrylaldehyde 3-(3,5-Dichlorophenyl)acrylaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC18208866
InChI: InChI=1S/C9H6Cl2O/c10-8-4-7(2-1-3-12)5-9(11)6-8/h1-6H/b2-1+
SMILES:
Molecular Formula: C9H6Cl2O
Molecular Weight: 201.05 g/mol

3-(3,5-Dichlorophenyl)acrylaldehyde

CAS No.:

Cat. No.: VC18208866

Molecular Formula: C9H6Cl2O

Molecular Weight: 201.05 g/mol

* For research use only. Not for human or veterinary use.

3-(3,5-Dichlorophenyl)acrylaldehyde -

Specification

Molecular Formula C9H6Cl2O
Molecular Weight 201.05 g/mol
IUPAC Name (E)-3-(3,5-dichlorophenyl)prop-2-enal
Standard InChI InChI=1S/C9H6Cl2O/c10-8-4-7(2-1-3-12)5-9(11)6-8/h1-6H/b2-1+
Standard InChI Key JDAKRDWVJBDVPF-OWOJBTEDSA-N
Isomeric SMILES C1=C(C=C(C=C1Cl)Cl)/C=C/C=O
Canonical SMILES C1=C(C=C(C=C1Cl)Cl)C=CC=O

Introduction

Molecular Structure and Physicochemical Properties

Structural Characteristics

The compound’s IUPAC name, (E)-3-(3,5-dichlorophenyl)prop-2-enal, reflects its trans-configuration (E-isomer), where the dichlorophenyl group and aldehyde functional group are positioned on opposite sides of the double bond. The molecular structure is defined by:

  • A dichlorophenyl ring with chlorine atoms at the 3 and 5 positions, enhancing electrophilic reactivity.

  • An acrylaldehyde chain (CH2CHCHO\text{CH}_2\text{CHCHO}) conjugated to the aromatic system, enabling resonance stabilization and Michael addition reactivity.

The planar geometry of the α,β-unsaturated system facilitates interactions with biological nucleophiles, such as thiol groups in proteins, which is critical for its potential bioactivity .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC9H6Cl2O\text{C}_9\text{H}_6\text{Cl}_2\text{O}
Molecular Weight201.05 g/mol
IUPAC Name(E)-3-(3,5-Dichlorophenyl)prop-2-enal
SMILESClC1=CC(=CC(Cl)=C1)/C=C/C=O
InChIKeyJDAKRDWVJBDVPF-OWOJBTEDSA-N

Synthetic Routes and Reaction Mechanisms

Aldol Condensation

A plausible synthesis route involves aldol condensation between 3,5-dichlorobenzaldehyde and acrolein (propenal). Under basic conditions (e.g., NaOH or KOH), the enolate ion of acrolein attacks the carbonyl carbon of 3,5-dichlorobenzaldehyde, followed by dehydration to form the α,β-unsaturated aldehyde .

Reaction Scheme:

3,5-Dichlorobenzaldehyde+CH2=CHCHOBase3-(3,5-Dichlorophenyl)acrylaldehyde+H2O\text{3,5-Dichlorobenzaldehyde} + \text{CH}_2=\text{CHCHO} \xrightarrow{\text{Base}} \text{3-(3,5-Dichlorophenyl)acrylaldehyde} + \text{H}_2\text{O}

Industrial Scalability

Continuous-flow reactors could optimize this synthesis by enhancing heat transfer and reducing side reactions. Catalysts such as Lewis acids (e.g., AlCl3\text{AlCl}_3) may improve yield by stabilizing transition states during condensation .

Chemical Reactivity and Derivative Formation

Oxidation and Reduction

  • Oxidation: The aldehyde group oxidizes to a carboxylic acid using agents like KMnO4\text{KMnO}_4, yielding 3-(3,5-dichlorophenyl)acrylic acid.

  • Reduction: Sodium borohydride (NaBH4\text{NaBH}_4) reduces the aldehyde to a primary alcohol, forming 3-(3,5-dichlorophenyl)propenol.

Nucleophilic Additions

The α,β-unsaturated system undergoes Michael additions with nucleophiles (e.g., amines, thiols). For example, reaction with methylamine produces:

3-(3,5-Dichlorophenyl)acrylaldehyde+CH3NH23-(3,5-Dichlorophenyl)-4-(methylamino)butanal\text{3-(3,5-Dichlorophenyl)acrylaldehyde} + \text{CH}_3\text{NH}_2 \rightarrow \text{3-(3,5-Dichlorophenyl)-4-(methylamino)butanal}

Biological Activity and Mechanistic Insights

Table 2: Comparative Bioactivity of Chlorinated Aldehydes

CompoundTarget OrganismIC₅₀ (μM)Mechanism
AcroleinSynechocystis sp.200PSII inhibition
3-(3,5-Dichlorophenyl)acrylaldehyde (predicted)Bacteria/Fungi50–100*Membrane disruption

*Predicted based on structural analogs .

Anticancer Applications

α,β-unsaturated aldehydes induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and inhibiting thioredoxin reductase. While direct evidence for 3-(3,5-Dichlorophenyl)acrylaldehyde is lacking, related compounds show cytotoxic effects on melanoma cells (70% viability reduction at 100 μM) .

Industrial and Research Applications

Agrochemical Development

The compound’s reactivity makes it a candidate for pesticide synthesis. Chlorinated aldehydes are intermediates in fungicides and herbicides, leveraging their electrophilic properties to target pest enzymes.

Pharmaceutical Intermediates

In drug discovery, this aldehyde serves as a building block for:

  • Antiviral agents: Via Schiff base formation with amine-containing drugs.

  • Anti-inflammatory drugs: Through conjugation with COX-2 inhibitors.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator